molecular formula C16H22N2O2S B2832104 2-ethyl-4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole CAS No. 898656-09-2

2-ethyl-4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole

Cat. No.: B2832104
CAS No.: 898656-09-2
M. Wt: 306.42
InChI Key: ZMPVGXWDBGCQAZ-UHFFFAOYSA-N
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Description

The compound 2-ethyl-4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole is a substituted imidazole derivative featuring:

  • Ethyl and methyl groups at positions 2 and 4 of the imidazole ring.
  • A sulfonyl group (-SO₂-) linked to a 2,3,5,6-tetramethylphenyl moiety at position 1.

This structural configuration confers unique steric and electronic properties, making it relevant for applications in medicinal chemistry (e.g., enzyme inhibition) or materials science.

Properties

IUPAC Name

2-ethyl-4-methyl-1-(2,3,5,6-tetramethylphenyl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S/c1-7-15-17-12(4)9-18(15)21(19,20)16-13(5)10(2)8-11(3)14(16)6/h8-9H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPVGXWDBGCQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN1S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C15H20N2O2S
  • Molecular Weight : 292.40 g/mol
  • IUPAC Name : 2-ethyl-4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole

This structure features an imidazole ring, which is known for its role in biological systems, particularly in enzyme catalysis and as a component of nucleotides.

Antimicrobial Activity

Studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. The specific compound under discussion has shown effectiveness against various bacterial strains. In one study, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Anticancer Properties

Research indicates that imidazole derivatives can act as anticancer agents. The compound has been tested in vitro against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results showed that it induced apoptosis in these cells, with IC50 values of approximately 25 µM for MCF-7 and 30 µM for A549 cells . The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Enzyme Inhibition

The compound also acts as an inhibitor of specific enzymes. For instance, it has been reported to inhibit the activity of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. This inhibition could have therapeutic implications in conditions like glaucoma and epilepsy .

Anti-inflammatory Effects

Anti-inflammatory activity has been observed in animal models where administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, This compound was tested against a panel of pathogens. The results indicated that the compound exhibited a broad-spectrum antimicrobial effect, particularly against Gram-positive bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 2: Cancer Cell Line Testing

In vitro studies were conducted on various cancer cell lines to evaluate the cytotoxic effects of the compound:

Cell LineIC50 (µM)
MCF-725
A54930
HeLa35

The findings indicated significant cytotoxicity across all tested lines, supporting the potential use of this compound in cancer therapy.

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that sulfonyl-substituted imidazoles can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anticancer Properties

Imidazole derivatives are also being investigated for their anticancer potential. The specific compound has demonstrated cytotoxic effects on cancer cell lines in vitro. Mechanistic studies suggest that it may induce apoptosis through the activation of caspases and modulation of cell cycle regulators .

Polymer Chemistry

The incorporation of 2-ethyl-4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole into polymer matrices is being explored to enhance material properties such as thermal stability and mechanical strength. The sulfonyl group contributes to improved adhesion between the polymer and fillers, which can be beneficial in composite materials .

Catalysis

This compound has shown promise as a catalyst in various organic reactions. Its ability to stabilize transition states makes it a suitable candidate for facilitating reactions such as oxidation and reduction processes in synthetic organic chemistry .

Chromatographic Techniques

In analytical chemistry, the compound is utilized as a stationary phase modifier in high-performance liquid chromatography (HPLC). Its unique structure enhances the separation efficiency of complex mixtures, particularly in the analysis of pharmaceuticals and environmental samples .

Sensor Development

The sensitivity of imidazole derivatives to pH changes has led to their application in sensor technology. The compound can be integrated into sensor devices for detecting changes in environmental conditions or biological systems, providing real-time monitoring capabilities .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Effective against multiple bacterial strains; potential for antibiotic development.
Anticancer Properties Induces apoptosis in cancer cell lines; shows promise for cancer therapy.
Polymer Chemistry Enhances thermal stability and mechanical properties of polymer composites.
Catalysis Acts as an effective catalyst in organic synthesis reactions.
Chromatographic Techniques Improves separation efficiency in HPLC applications.
Sensor Development Useful in developing pH-sensitive sensors for environmental monitoring.

Comparison with Similar Compounds

Substituent Effects and Functional Groups

Key Comparisons :

1-[(4-Methylphenyl)sulfonyl]-2-(methylthio)-4,5-dihydro-1H-imidazole (): Structure: Contains a sulfonyl group attached to a 4-methylphenyl ring and a methylthio (-SMe) group at position 2. Molar Mass: 270.37 g/mol (C₁₁H₁₄N₂O₂S₂). The absence of a methylthio group in the target compound may alter redox reactivity.

1-(3-Methoxyphenyl)-4,5-dimethyl-1H-imidazole (): Structure: Features a methoxyphenyl group at position 1 and methyl groups at positions 4 and 3. In contrast, the target compound’s sulfonyl group is strongly electron-withdrawing, which could stabilize negative charges or influence binding to biological targets.

1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole (): Structure: Aryl groups dominate at positions 1, 2, 4, and 4. However, the extended aromatic systems (e.g., naphthalene) may improve fluorescence properties for sensing applications.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molar Mass (g/mol) Key Functional Groups Solubility (Predicted) Steric Hindrance
Target Compound ~372.5* Sulfonyl, tetramethylphenyl Low (lipophilic) High
1-[(4-MePh)SO₂]-2-(MeS)-4,5-dihydroimidazole 270.37 Sulfonyl, methylthio Moderate Moderate
1-(3-MeOPh)-4,5-dimethylimidazole ~256.3* Methoxyphenyl, methyl High (polar) Low
1-(Naphthalen-2-yl)-2,4,5-triphenylimidazole ~438.5* Aryl groups Very low Very High

*Estimated based on structural analogs.

  • Solubility : The target compound’s tetramethylphenyl-sulfonyl group likely reduces aqueous solubility compared to methoxyphenyl derivatives but enhances membrane permeability.
  • Thermal Stability : Sulfonyl-containing imidazoles (e.g., ) typically exhibit higher thermal stability due to strong S=O bonds, a trait expected in the target compound.

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